molecular formula C15H16ClN3O3S B2666540 Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-17-5

Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2666540
CAS No.: 946236-17-5
M. Wt: 353.82
InChI Key: AMJNMFZAPAMOCL-UHFFFAOYSA-N
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Description

Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves several steps. One common synthetic route includes the reaction of 2-aminothiazole with 4-chlorophenethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with methyl chloroformate to yield the final compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkylating agents.

Scientific Research Applications

Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets in cells. It is believed to inhibit certain enzymes or proteins that are crucial for the survival and proliferation of bacteria or cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function, leading to cell death .

Comparison with Similar Compounds

Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of a thiazole ring with a chlorophenethyl group and a carbamate moiety makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

methyl N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-22-15(21)19-14-18-12(9-23-14)8-13(20)17-7-6-10-2-4-11(16)5-3-10/h2-5,9H,6-8H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJNMFZAPAMOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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